Product packaging for Pent-2-ynal, 4,4-dimethyl-(Cat. No.:CAS No. 2579-21-7)

Pent-2-ynal, 4,4-dimethyl-

Cat. No.: B046793
CAS No.: 2579-21-7
M. Wt: 110.15 g/mol
InChI Key: DTMPOWDLMOYPDD-UHFFFAOYSA-N
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Description

Significance of Conjugated Alkyne-Aldehyde Systems in Organic Chemistry

The conjugation of an alkyne with an aldehyde group creates a versatile chemical scaffold. masterorganicchemistry.com The aldehyde group is highly electrophilic, rendering it susceptible to nucleophilic attack, a common reaction pathway for this class of compounds. cymitquimica.com Simultaneously, the alkyne moiety can participate in a variety of addition reactions and cycloadditions. This dual reactivity allows for the construction of complex molecular architectures from relatively simple precursors. researchgate.netnih.gov

These systems are fundamental building blocks in organic synthesis, utilized in the creation of natural products, pharmaceuticals, and agrochemicals. researchgate.netontosight.ai Reactions such as hydroformylation, which introduces a formyl group and a hydrogen atom across the triple bond, are pivotal in producing these unsaturated aldehydes. researchgate.net Furthermore, multicomponent reactions like the aldehyde-alkyne-amine (A³) coupling provide an atom-economical route to generate molecular diversity. acs.org The ability of alkynes to serve as precursors to carbonyl groups also offers strategic advantages in multistep syntheses, where they can act as a masked carbonyl functionality. nih.gov The development of catalytic systems that control the regio- and stereoselectivity of transformations involving these conjugated systems is a significant area of research. rsc.orgrsc.org

Overview of Pent-2-ynal, 4,4-dimethyl- as a Representative Chemical Entity

Pent-2-ynal, 4,4-dimethyl-, with the IUPAC name 4,4-dimethylpent-2-ynal, is a prime example of an α,β-unsaturated aldehyde containing an alkyne. nih.gov Its structure consists of a five-carbon chain with an aldehyde group at one end, a carbon-carbon triple bond between the second and third carbons, and two methyl groups attached to the fourth carbon. ontosight.ai This substitution pattern, particularly the bulky tert-butyl group, can influence its reactivity through steric hindrance. cymitquimica.com

The compound's properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Pent-2-ynal, 4,4-dimethyl-

PropertyValue
Molecular Formula C₇H₁₀O ontosight.ainih.gov
Molecular Weight 110.15 g/mol nih.gov
CAS Number 2579-21-7 nih.gov
Boiling Point 140.84°C (413.99 K)
Appearance Typically a colorless liquid cymitquimica.com
InChI Key DTMPOWDLMOYPDD-UHFFFAOYSA-N nih.gov

Table 2: Spectroscopic Data for Pent-2-ynal, 4,4-dimethyl-

SpectroscopyKey Features
IR Spectroscopy Prominent peaks around 1700 cm⁻¹ (C=O stretch) and 2100 cm⁻¹ (C≡C stretch).
¹H NMR (400 MHz, CDCl₃) δ 7.89 (s, 1H), 6.17 (s, 1H), 4.47 (s, 2H), 2.61 (s, 3H), 1.31 (s, 9H). nih.gov
¹³C NMR (100 MHz, CDCl₃) δ 172.3, 162.0, 158.5, 133.2, 116.1, 100.7, 72.9, 46.5, 30.7, 28.8, 27.2. nih.gov
Mass Spectrometry The molecular ion peak can be used to confirm molecular weight.

Synthesis of 4,4-dimethylpent-2-ynal can be achieved through various methods. One common approach is the hydroformylation of 3,3-dimethylbutyne (tert-butylacetylene). ontosight.ai Another reported method involves the reaction of the lithium salt of 3,3-dimethylbutyne with ethyl formate (B1220265). d-nb.info

Research Landscape and Gaps in Alkyne-Aldehyde Chemistry

The research landscape for alkyne-aldehydes is dynamic, with a strong focus on developing novel synthetic methodologies and applications. A significant area of investigation is the hydroformylation of alkynes, where challenges remain in achieving high regioselectivity and minimizing side reactions, such as hydrogenation of the alkyne. researchgate.net The development of highly selective catalysts is crucial for overcoming these hurdles. researchgate.net

Recent studies have demonstrated the utility of 4,4-dimethylpent-2-ynal as a key intermediate in the synthesis of pharmaceuticals. For instance, it is a precursor in a multistep synthesis for the antifungal agent Terbinafine (B446). d-nb.info This highlights the importance of these compounds as building blocks for bioactive molecules.

Despite progress, gaps in the research remain. While the fundamental reactivity of alkyne-aldehydes is well-understood, the full scope of their application in areas like materials science, particularly in the synthesis of conjugated polymers, is still being explored. rsc.orgoup.com There is an ongoing need for more sustainable and atom-economical synthetic methods. researchgate.netbohrium.com Future research may focus on expanding the library of complex molecules derived from these versatile synthons and exploring their potential in new chemical and biological contexts. The development of asymmetric catalytic systems for reactions involving these prochiral substrates also presents a continuing challenge and an opportunity for future discovery. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B046793 Pent-2-ynal, 4,4-dimethyl- CAS No. 2579-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-7(2,3)5-4-6-8/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMPOWDLMOYPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180454
Record name Pent-2-ynal, 4,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2579-21-7
Record name Pent-2-ynal, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-2-ynal, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pent 2 Ynal, 4,4 Dimethyl and Analogous Structures

Established Synthetic Pathways to Alkyne-Aldehyde Conjugates

The creation of the alkyne-aldehyde conjugated system can be approached through various established methods, ranging from classical functional group transformations to more complex multi-component strategies.

Traditional synthetic routes to alkyne-aldehydes often involve the stepwise formation of the alkyne and aldehyde functionalities. One common strategy is the oxidation of the corresponding propargylic alcohol. For instance, the oxidation of a primary propargylic alcohol can yield the desired α,β-unsaturated alkynal. Various reagents and catalytic systems, including those based on iron nitrate (B79036) and TEMPO, have been developed for this transformation, offering good to excellent yields. organic-chemistry.org This method is also applicable to the synthesis of sterically hindered compounds. organic-chemistry.org

Another well-established approach involves the formylation of a terminal alkyne. A specific method for synthesizing 4,4-dimethylpent-2-ynal has been demonstrated using a batch-flow hybrid process. d-nb.info This process starts with the metalation of 3,3-dimethylbutyne using n-butyllithium to form a lithium acetylide. This intermediate is then reacted with ethyl formate (B1220265) to introduce the aldehyde group, yielding the target compound. d-nb.info This procedure highlights how classic organometallic chemistry can be adapted to modern flow-chemistry setups to improve control and efficiency. A study reported that executing the addition step at -20 °C resulted in an 88% conversion with 94% selectivity for 4,4-dimethylpent-2-ynal. d-nb.info

Furthermore, general methods for converting aldehydes into terminal alkynes, such as the Seyferth-Gilbert-Bestmann homologation, can be adapted. An improved one-pot procedure utilizes an in-situ preparation of dimethyl(diazomethyl)phosphonate, which then reacts with an aldehyde to furnish the corresponding alkyne. organic-chemistry.org While this method typically adds one carbon, modifications can be envisioned to construct the desired carbon skeleton.

Table 1: Synthesis of 4,4-dimethylpent-2-ynal via Batch-Flow Hybrid Method

Step Reactants Reagents/Conditions Product
1. Metalation 3,3-dimethylbutyne n-Butyllithium in cyclopentyl methyl ether (CPME), 0 °C Lithiated 3,3-dimethylbutyne
2. Addition Lithiated 3,3-dimethylbutyne, Ethyl formate Mixed in a Y-junction at -20 °C, 42s residence time 4,4-dimethylpent-2-ynal

Data sourced from a study on the multistep batch-flow hybrid synthesis of a terbinafine (B446) precursor. d-nb.info

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. frontiersin.org In the context of alkyne and aldehyde chemistry, the most prominent MCR is the Aldehyde-Alkyne-Amine (A³) coupling reaction. wikipedia.orgresearchgate.net

The A³ coupling involves an aldehyde, a terminal alkyne, and an amine, which react in the presence of a metal catalyst (typically based on copper, gold, or silver) to produce a propargylamine. wikipedia.orgresearchgate.netencyclopedia.pub The mechanism proceeds through the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. wikipedia.org While the A³ coupling does not directly synthesize an alkyne-aldehyde, it is a cornerstone of MCRs that utilize these functional groups as fundamental building blocks. researchgate.netbeilstein-journals.org The reaction is highly atom-economical, with water being the only byproduct. researchgate.net Variations of this reaction, such as the KA² coupling (Ketone-Alkyne-Amine), extend its utility to ketones. diva-portal.org

Table 2: Overview of the A³ Coupling Reaction

Component 1 Component 2 Component 3 Catalyst (Typical) Product
Aldehyde Terminal Alkyne Amine Cu, Ru, Au, Ag salts Propargylamine

The A³ coupling is a versatile MCR for creating propargylamines from simple precursors. wikipedia.orgresearchgate.netresearchgate.net

Challenges in the Synthesis of Sterically Hindered Alkyne-Aldehyde Systems

The presence of bulky substituents, such as the 4,4-dimethyl (tert-butyl) group, introduces significant synthetic challenges that affect reaction outcomes.

The tert-butyl group at the 4-position of Pent-2-ynal, 4,4-dimethyl- exerts substantial steric hindrance. This bulkiness can significantly impede the approach of reagents to the reactive sites, namely the alkyne and aldehyde groups. For example, this steric crowding is known to slow the rate of reactions like alkyne cycloadditions when compared to less hindered analogs such as the unsubstituted pent-2-ynal.

Similarly, catalytic reactions like the hydrogenation of the alkyne are complicated by the steric bulk. The catalyst's active site may have difficulty accessing the triple bond, potentially requiring more forcing conditions or specialized, less-hindered catalysts to achieve high conversion. The regioselectivity of insertion reactions involving related hindered alkynes, such as 4,4-dimethyl-2-pentyne, into metal-carbon bonds is also heavily influenced by these steric factors. acs.org However, some organocatalytic reactions have been shown to proceed successfully even with highly sterically hindered aliphatic alkynals, demonstrating that the choice of catalyst system is critical. unm.edu

In analogous structures containing both an alkene and an alkyne (1,3-enynes), a key challenge is the selective functionalization of one unsaturated site over the other. rsc.orgrecercat.cat The ability to target either the double or triple bond allows for the synthesis of diverse and complex molecules.

The outcome of such reactions is often dictated by the catalyst system and the substitution pattern of the enyne. Copper-catalyzed functionalization of 1,3-enynes has emerged as a powerful tool, where the choice of ligands and reaction conditions can direct the transformation. rsc.orgresearchgate.net For instance, the nitrene transfer reaction onto 1,3-enynes using a copper-based catalyst can be directed towards either the alkene to form aziridines or the alkyne to yield unsaturated sulfinamides, depending on the substituents on the enyne. recercat.cat DFT studies suggest that interactions between the enyne's substituents and the catalyst's ligands govern this selectivity. recercat.cat Similarly, cobalt catalysts have been used for the cyclization of 1,6-enynes with aldehydes, where the ligand's electronic nature can switch the reaction pathway. acs.org This highlights the subtle control that can be exerted in complex systems with multiple reactive sites.

Green Chemistry Principles in Alkyne-Aldehyde Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the synthesis of alkynes and related compounds, these principles are being applied through several strategies.

One major focus is the development of metal-free catalytic systems to avoid the use of toxic or expensive heavy metals. rsc.orgrsc.orgchim.it For example, metal-free oxidative C(sp)-H functionalization of alkynes has been achieved using a composite of tert-butyl nitrite (B80452) and ascorbic acid in 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent considered greener than many conventional alternatives. rsc.org

The use of renewable resources and environmentally benign reagents is another key aspect. A transition-metal-free semihydrogenation of alkynes to E-alkenes has been developed using water as the hydrogen donor, representing a significant green advancement. organic-chemistry.org Electrochemistry is also emerging as a powerful green tool, offering a way to drive reactions without stoichiometric chemical oxidants or reductants. A mild and atom-economical electrochemical method has been developed for the diselenylation of terminal alkynes using simple graphite (B72142) electrodes, avoiding the need for catalysts or additives. acs.org These approaches, focused on atom economy, reduced waste, and the use of safer materials, are increasingly being integrated into the synthesis of complex organic molecules like functionalized alkynes. rsc.orgacs.org

Atom Economy Considerations in Alkyne-Aldehyde Transformations

Atom economy is a foundational principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired product. In the synthesis of α,β-unsaturated aldehydes from alkynes, maximizing atom economy is a key objective. Traditional methods often involve multi-step sequences with stoichiometric reagents, leading to significant waste generation. Modern synthetic strategies, however, increasingly focus on catalytic, addition-based transformations that inherently offer higher atom economy.

Reductive coupling reactions between alkynes and aldehydes to form allylic alcohols are a prime example of atom-economical transformations. nih.gov Specifically, methods that utilize catalytic transfer hydrogenation circumvent the need for pre-metallated vinyl reagents, thereby avoiding the creation of stoichiometric metallic by-products. nih.gov For instance, ruthenium-catalyzed transfer hydrogenation employs formic acid as the terminal reductant, which is less mass-intensive than alternatives like silanes or organozinc reagents used in other catalytic systems. nih.gov This approach directly couples alkynes and carbonyls without generating wasteful by-products. nih.gov

Another strategy involves the direct catalytic addition of terminal alkynes to aldehydes, which can generate propargyl alcohols with 100% atom economy in the ideal reaction. wiley-vch.de Similarly, gold-catalyzed multicomponent reactions that couple aldehydes, amines, and alkynes can proceed with high atom economy to produce complex molecules like aminoindolizines in a single step. nih.gov Ruthenium-catalyzed coupling of aromatic aldehydes with terminal alkynes has also been reported as an atom-economical process where the only loss is carbon monoxide. acs.org These catalytic approaches represent a significant advancement over classical methods by minimizing waste and maximizing the efficient use of starting materials. mdpi.com

Table 1: Comparison of Reductants in Alkyne-Carbonyl Reductive Couplings for Atom Economy

Reductant Type Examples Atom Economy Consideration Reference
Hydrogenation/Transfer Hydrogenation H₂, Formic Acid High; avoids stoichiometric metallic by-products. Formic acid is a low-mass reductant. nih.gov
Silanes R₃SiH Moderate; generates stoichiometric silyl (B83357) by-products, which are mass-intensive. nih.gov

Catalytic Approaches for Sustainable Alkyne-Aldehyde Synthesis

The development of sustainable methods for synthesizing aldehydes from alkynes relies heavily on catalysis. Catalysts not only improve reaction efficiency and selectivity but also enable the use of milder, more environmentally benign reaction conditions. A variety of catalytic systems have been developed for alkyne-aldehyde transformations and related reactions.

Ruthenium catalysts are particularly effective for the anti-Markovnikov hydration of terminal alkynes to produce aldehydes. researchgate.net Furthermore, ruthenium-catalyzed transfer hydrogenation provides a method for the reductive coupling of alkynes and aldehydes to yield allylic alcohols with high regio- and stereoselectivity. nih.gov In these systems, the choice of counterion, such as iodide, can play a crucial role in directing the regioselectivity of the carbon-carbon bond formation. nih.gov

Gold catalysts are also prominent in modern alkyne chemistry. researchgate.net Gold(III) has been used to catalyze multicomponent reactions involving aldehydes and alkynes, demonstrating high efficiency. nih.gov The hydration of alkynes to form carbonyl compounds is an excellent atom-economic transformation where gold catalysts have been extensively applied. researchgate.net

Other catalytic systems include the use of N-heterocyclic carbenes (NHCs), which can catalyze the transformation of alkynals into α-fluoroallenoates in the presence of a suitable fluorine source. acs.org For the direct addition of alkyne nucleophiles to carbonyl groups, zinc-mediated protocols are effective. For instance, the combination of zinc(II) triflate and a base can generate nucleophilic zinc alkynylides in situ for addition to aldehydes. nih.gov A specific synthesis for 4,4-dimethylpent-2-ynal has been developed using a batch-flow hybrid process, which involves the lithiation of 3,3-dimethylbutyne followed by reaction with ethyl formate, achieving high conversion and selectivity. d-nb.info

Table 2: Selected Catalytic Systems for Alkyne-Aldehyde Transformations

Reaction Type Catalyst System Substrates Product Type Key Features Reference
Reductive Coupling Ruthenium Complex / Formic Acid Nonsymmetric alkynes, Aldehydes Allylic Alcohols High regioselectivity, complete stereocontrol, no pre-metallated reagents required. nih.gov
Fluorination N-Heterocyclic Carbene / Base / NFSI Alkynals α-Fluoroallenoates First catalytic synthesis of this product class with excellent chemoselectivity. acs.org
Alkynylation Zinc(II) Triflate / Hünig's Base Terminal Alkynes, Aldehydes Propargylic Alcohols In situ generation of the nucleophilic metalated alkyne. nih.gov
Aldehyde Synthesis n-Butyllithium / Ethyl Formate 3,3-Dimethylbutyne, Ethyl Formate 4,4-Dimethylpent-2-ynal Batch-flow hybrid process with 88% conversion and 94% selectivity. d-nb.info

Solvent-Free and Aqueous Medium Reactions in Alkyne-Aldehyde Chemistry

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Consequently, performing reactions in aqueous media or under solvent-free conditions represents a significant step toward more sustainable chemical synthesis.

Several catalytic systems have been successfully adapted for alkyne-aldehyde chemistry in these environmentally friendly media. A gold(III)-catalyzed three-component coupling of heteroaryl aldehydes, amines, and alkynes has been developed to proceed efficiently under either solvent-free conditions or in water. nih.gov This method provides rapid access to complex heterocyclic structures with high atom economy. nih.gov Similarly, a copper(I) iodide-catalyzed three-component coupling of aldehydes, alkynes, and amines can be performed in water under microwave irradiation, offering a wide substrate scope. acs.org In some cases, running the reaction under solvent-free conditions provided an even higher yield. acs.org Another copper(I) iodide/TMEDA system enables the coupling of terminal alkynes with acid chlorides to give ynones under solvent-free conditions at room temperature. organic-chemistry.org

The hydration of alkynes, a direct route to carbonyl compounds, has also been achieved in aqueous media. An iron-based chalcogen cluster, Fe₃Se₂(CO)₉, has been shown to catalyze the hydration of both terminal and internal alkynes under aqueous conditions, assisted by photolysis or thermal activation. mdpi.com This method is notable as water is not only the solvent but also a reactant, and the catalyst can be recovered and reused due to its low solubility in the aqueous phase. mdpi.com Nickel-catalyzed three-component couplings of aldehydes, alkynes, and amines have also been reported to proceed efficiently under solvent-free (neat) conditions. researchgate.net These examples highlight a clear trend toward developing robust catalytic processes that operate under greener reaction conditions.

Table 3: Examples of Solvent-Free and Aqueous Alkyne-Aldehyde Reactions

Reaction Type Catalyst System Medium Key Features Reference
Multicomponent Coupling Au(III) Solvent-free or Water High atom economy and catalytic efficiency for aminoindolizine synthesis. nih.gov
A³ Coupling CuI Water (Microwave) Efficient synthesis of propargylamines from a wide range of substrates. acs.org
A³ Coupling AgNO₃ Solvent-free (Microwave) One-pot, efficient three-component coupling. tandfonline.com
Ynone Synthesis CuI / TMEDA Solvent-free Highly efficient coupling of alkynes and acid chlorides at room temperature. organic-chemistry.org
Alkyne Hydration Fe₃Se₂(CO)₉ Cluster Aqueous Photochemical/thermal assistance, reusable catalyst, good to excellent yields. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Pent 2 Ynal, 4,4 Dimethyl

Electrophilic Nature of the Aldehyde Moiety

The aldehyde group in 4,4-dimethylpent-2-ynal is highly electrophilic, a characteristic feature of α,β-unsaturated aldehydes. This electrophilicity is primarily centered on the carbonyl carbon, making it a prime target for nucleophilic attack. ncert.nic.in The reactivity of the aldehyde is a cornerstone of its application in organic synthesis.

The electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions. ncert.nic.in Due to the conjugated system, nucleophiles can attack at two primary positions: the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-conjugate addition). The specific outcome is often dictated by the nature of the nucleophile and the reaction conditions.

Grignard reagents, as potent carbon-based nucleophiles, are prime examples of reagents that react with aldehydes. masterorganicchemistry.com The addition of a Grignard reagent (R-MgX) to the aldehyde functionality of 4,4-dimethylpent-2-ynal results in the formation of a secondary propargyl alcohol after an acidic workup. This reaction proceeds via a 1,2-addition mechanism where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

Table 1: General Scheme of Grignard Reaction with 4,4-dimethylpent-2-ynal

Reactant 1Reactant 2Product (after workup)Reaction Type
Pent-2-ynal, 4,4-dimethyl-Grignard Reagent (R-MgX)Substituted Hex-3-yn-2-olNucleophilic Addition (1,2-Addition)

This transformation is a powerful method for creating new carbon-carbon bonds and constructing more complex molecular frameworks. masterorganicchemistry.com

When the aldehyde group is prochiral, nucleophilic addition can result in the formation of new stereocenters, leading to diastereomeric products in unequal amounts. academie-sciences.fr The stereochemical outcome of nucleophilic additions to the carbonyl group of 4,4-dimethylpent-2-ynal is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group adjacent to the alkyne. This steric bulk can direct the incoming nucleophile to attack the carbonyl carbon from the less hindered face, thereby controlling the stereoselectivity of the reaction. Computational chemistry has become a valuable tool for predicting the stereochemical preferences in such reactions by analyzing the energies of the different transition states. academie-sciences.fr

Reactivity of the Alkyne Moiety

The internal alkyne in 4,4-dimethylpent-2-ynal provides a second site of reactivity, capable of undergoing various addition and functionalization reactions. However, its reactivity is modulated by both the electron-withdrawing effect of the conjugated aldehyde and the steric shielding from the tert-butyl group.

The selective hydrogenation of α,β-unsaturated aldehydes presents a significant chemical challenge. nih.govacs.org Typically, the carbon-carbon multiple bond is more susceptible to hydrogenation than the carbonyl group. researchgate.net This is because the hydrogenation of the C=O bond is thermodynamically less favorable than the hydrogenation of the C≡C bond. acs.orgresearchgate.net

Achieving the selective reduction of the aldehyde to an unsaturated alcohol while preserving the alkyne, or selectively reducing the alkyne to an alkene, requires carefully designed catalytic systems. researchgate.net

Key Challenges in Selective Hydrogenation:

Thermodynamic Preference: Hydrogenation of the alkyne (or resulting alkene) is thermodynamically favored over the carbonyl group. acs.org

Catalyst Control: Standard heterogeneous catalysts (e.g., Platinum, Palladium) often lead to over-reduction, yielding the saturated alkane or alcohol. libretexts.org

Product Selectivity: Obtaining the desired unsaturated alcohol, (E/Z)-alkenal, or saturated aldehyde requires high selectivity, which is difficult to achieve.

Research has shown that bimetallic and dilute alloy catalysts can enhance selectivity towards the desired unsaturated alcohol by modifying the electronic properties of the catalyst surface and promoting the adsorption of the aldehyde via its C=O group. researchgate.net

The alkyne moiety is amenable to a range of transition-metal-catalyzed functionalization reactions, which are powerful tools for building molecular complexity. researchgate.net These reactions allow for the stereochemically defined formation of highly substituted alkenes from the alkyne precursor. scispace.com

For instance, transition-metal-catalyzed hydroarylation using organoboron reagents can introduce an aryl group across the triple bond with high regio- and stereoselectivity. scispace.com The specific catalyst and reaction conditions determine the outcome of the addition. Such methods provide a direct route to complex olefin structures that are common in bioactive molecules and organic materials. scispace.com Furthermore, multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), utilize terminal alkynes, an aldehyde, and an amine to generate propargylamines, highlighting the synthetic versatility of the alkyne functional group in broader contexts.

Interplay of Functional Groups: Conjugation and Steric Effects

The chemical personality of 4,4-dimethylpent-2-ynal is not merely the sum of its individual functional groups but is profoundly shaped by their interplay.

Conjugation: The π-systems of the alkyne and the carbonyl group are conjugated, creating an extended electron system. This electronic communication influences the reactivity of both groups. It enhances the electrophilicity of the carbonyl carbon and the β-carbon of the alkyne, making them susceptible to nucleophilic attack (1,2- and 1,4-addition, respectively).

Steric Effects: The most significant structural feature is the tert-butyl group at the C-4 position. This group exerts substantial steric hindrance, which physically blocks or impedes the approach of reagents to the reactive sites. This steric bulk can:

Slow down reaction rates compared to less hindered analogues.

Influence regioselectivity by directing attacking species to the less sterically encumbered position.

Dictate the stereochemical outcome of additions to the carbonyl group.

The balance between the electronic effects of conjugation and the significant steric demands of the tert-butyl group is crucial in determining the outcome of chemical transformations involving 4,4-dimethylpent-2-ynal.

Impact of Conjugation on Electronic Properties and Reactivity

This extended conjugation reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.melibretexts.org As a result, the molecule absorbs light at longer wavelengths compared to its non-conjugated counterparts, a phenomenon known as a bathochromic or red shift. libretexts.orglibretexts.org This principle is fundamental in UV-vis spectroscopy for identifying conjugated systems. libretexts.org

From a reactivity standpoint, the conjugation creates a polarized molecule with distinct electrophilic sites. The aldehyde group is inherently electrophilic, but in this conjugated system, the electrophilic character is extended. Nucleophilic attack can occur not only at the carbonyl carbon (1,2-addition) but also at the β-carbon of the alkyne (1,4-addition or conjugate addition), a characteristic feature of α,β-unsaturated carbonyl compounds. The aldehyde's high electrophilicity makes it susceptible to nucleophilic attack, while the alkyne moiety can undergo various addition and cycloaddition reactions. This dual reactivity makes conjugated alkyne-aldehyde systems versatile building blocks in organic synthesis. cas.cn

Table 1: Electronic Effects of Conjugation in α,β-Alkynyl Aldehydes
PropertyEffect of ConjugationConsequence
HOMO-LUMO GapDecreasedAbsorption of light at longer wavelengths (Red Shift). libretexts.orglibretexts.org
Electron Delocalizationπ-electrons are spread across the O=C-C≡C system.Increased molecular stability. quora.com
ReactivityCreates multiple electrophilic sites (carbonyl carbon and β-alkynyl carbon).Allows for both 1,2- and 1,4-nucleophilic additions.

Steric Hindrance from 4,4-Dimethyl Groups on Reaction Outcomes

Steric hindrance refers to the influence of a molecule's physical structure on its reactivity. chemistrytalk.org In Pent-2-ynal, 4,4-dimethyl-, the two methyl groups on the fourth carbon form a bulky tert-butyl group. This group exerts significant steric hindrance, which can slow down or even prevent a reaction by physically impeding the approach of a reagent to the reactive sites of the molecule. chemistrytalk.orgfastercapital.com

The bulky tert-butyl group is positioned adjacent to the alkyne, one of the primary reactive sites. This steric crowding can significantly hinder the approach of nucleophiles or other reagents to the triple bond. Consequently, reaction rates for transformations involving the alkyne, such as cycloadditions or additions across the triple bond, are often slower when compared to less hindered analogs like the unsubstituted pent-2-ynal. nih.gov

This steric bulk also influences reaction selectivity. When multiple reaction pathways are possible, steric hindrance can favor the pathway where the reagent attacks the less congested part of the molecule. fastercapital.com For example, in nucleophilic additions to the carbonyl group, the large tert-butyl group can influence the facial selectivity of the attack, potentially favoring the formation of one stereoisomer over another by directing the incoming nucleophile to the less hindered face of the molecule. This effect is a critical consideration in designing stereoselective syntheses.

Table 2: Impact of Steric Hindrance on Reactivity
FactorDescriptionExample in Pent-2-ynal, 4,4-dimethyl-
Reaction RateBulky groups can block access to reactive sites, slowing the reaction. fastercapital.comThe tert-butyl group can slow the rate of cycloaddition reactions at the alkyne.
Reaction SelectivityReagents may preferentially attack less sterically crowded positions.Can influence the stereochemical outcome of nucleophilic attack on the adjacent aldehyde.
Molecular ConformationThe presence of bulky groups can restrict bond rotation, favoring more stable conformations. fastercapital.comInfluences the overall shape and accessibility of the molecule's reactive centers.

Derivatization Strategies for Advanced Chemical Building Blocks

Formation of Propargylic Alcohols from Alkyne Additions to Aldehydes

A fundamental transformation of Pent-2-ynal, 4,4-dimethyl- involves the nucleophilic addition of organometallic reagents to its aldehyde group to form secondary propargylic alcohols. This reaction is synthetically valuable because it simultaneously creates a carbon-carbon bond and a chiral alcohol center. pnas.org Propargylic alcohols are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of other functional groups and molecular structures. nih.gov

The reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. ncert.nic.in This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate, which is then protonated upon aqueous workup to yield the propargylic alcohol. A variety of nucleophiles can be employed, with organozinc, organolithium, and Grignard reagents being common choices.

Table 3: Reagents for Propargylic Alcohol Synthesis from Aldehydes
Reagent TypeExampleKey Features
Alkynylzinc ReagentsZn(C≡CR)₂Can be generated in situ from terminal alkynes and tolerate many functional groups. pnas.org Often used in asymmetric synthesis with chiral ligands. nih.gov
Grignard ReagentsR-MgXHighly reactive, widely available, and effective for adding alkyl or aryl groups. researchgate.net
Organolithium ReagentsR-LiStrong nucleophiles, useful for a broad range of additions. pnas.org

The development of catalytic, asymmetric versions of this reaction allows for the synthesis of enantioenriched propargylic alcohols, which are crucial chiral building blocks for pharmaceuticals and natural products. acs.orgorganic-chemistry.org

Transformations Leading to Allenes

Allenes are compounds containing two cumulative double bonds (C=C=C). The alkyne-aldehyde functionality of Pent-2-ynal, 4,4-dimethyl- can serve as a precursor for allene (B1206475) synthesis through several strategic transformations. One prominent method is the Crabbé reaction, which typically converts a terminal alkyne and an aldehyde into an allene using a soft Lewis acid and a secondary amine. wikipedia.org

While the classic Crabbé reaction uses terminal alkynes, related methodologies can be applied to systems derived from α,β-alkynyl aldehydes. For instance, the propargylic alcohol formed from Pent-2-ynal, 4,4-dimethyl- (as described in 3.4.1) can be converted into a suitable leaving group (e.g., a mesylate or tosylate). Subsequent S_N2' displacement with a nucleophile can lead to the formation of an allene. nih.gov

More direct methods for converting alkynyl aldehydes to allenes have also been developed. For example, specific catalyst systems, such as those employing zinc iodide (ZnI₂), can promote the one-step synthesis of allenes from terminal alkynes and aldehydes with a secondary amine like morpholine. organic-chemistry.org These reactions often proceed through a propargylic amine intermediate that undergoes subsequent elimination to form the allene. organic-chemistry.org The bulky tert-butyl group in Pent-2-ynal, 4,4-dimethyl- would be expected to influence the efficiency and selectivity of these transformations.

Cycloaddition Reactions Involving Alkyne-Aldehyde Systems

The conjugated alkyne in Pent-2-ynal, 4,4-dimethyl- is an excellent substrate for various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks. libretexts.org These reactions are powerful tools for building molecular complexity in a single step.

1,3-Dipolar Cycloadditions: The alkyne can act as a dipolarophile and react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazoles. libretexts.orgorganic-chemistry.org This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

Diels-Alder Reactions: While less reactive than alkenes, the alkyne can function as a dienophile in [4+2] cycloaddition reactions with dienes, leading to the formation of six-membered rings. These reactions often require elevated temperatures or catalysis.

Metal-Catalyzed Cycloadditions: Transition metals can mediate a variety of cycloaddition reactions involving alkynes. acs.org For instance, nickel-catalyzed three-component cycloadditions can combine an enoate, an alkyne, and an aldehyde to produce highly functionalized cyclopentenones. nih.gov Similarly, gold-catalyzed [2+2+1] cycloadditions of an alkyne, a nitrile, and an oxygen source can be used to construct oxazole (B20620) rings. rsc.org The specific substitution pattern of Pent-2-ynal, 4,4-dimethyl-, including its steric profile, would play a critical role in the feasibility and outcome of these complex, multicomponent reactions.

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
Pent-2-ynal, 4,4-dimethyl-
pent-2-ynal
1,2,3-triazoles
oxazoles
cyclopentenones
morpholine
zinc iodide

Advanced Spectroscopic and Analytical Characterization

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile compounds like Pent-2-ynal, 4,4-dimethyl-. The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

Identification in Complex Chemical Mixtures

GC-MS is exceptionally well-suited for identifying specific VOCs within complex matrices such as essential oils, environmental air samples, or residual solvents in materials. nih.govmdpi.comthermofisher.com The identification of Pent-2-ynal, 4,4-dimethyl- is achieved by a two-tiered approach: its retention time and its mass spectrum. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property under a specific set of analytical conditions. However, the most definitive identification comes from the mass spectrum.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact, causing it to fragment in a predictable and reproducible manner. This fragmentation pattern serves as a molecular "fingerprint." For Pent-2-ynal, 4,4-dimethyl- (molar mass 110.15 g/mol ), the mass spectrum would be characterized by a molecular ion peak (M+) and several key fragment ions. While a specific, publicly available, and fully interpreted mass spectrum for this exact compound is not readily found, data for related structures allows for a theoretical prediction of its fragmentation. Major fragments would likely arise from the cleavage of the tert-butyl group and scission adjacent to the carbonyl and alkynyl groups. This unique fingerprint allows for its confident identification even when co-eluting with other compounds in a complex mixture. nist.govnih.gov

Method Development for Volatile Organic Compound Analysis

Developing a robust GC-MS method is critical for the accurate analysis of VOCs like Pent-2-ynal, 4,4-dimethyl-. mdpi.com Optimization involves several key parameters to achieve efficient separation and sensitive detection. nih.gov These parameters include the choice of the GC column, the oven temperature program, carrier gas flow rate, and injection technique.

For instance, a common approach for VOC analysis involves using a non-polar or mid-polarity capillary column. The oven temperature program is typically started at a low temperature to trap volatile analytes, then ramped up to elute compounds in order of their boiling points. Techniques like headspace sampling or solid-phase microextraction (SPME) are often employed to extract and concentrate VOCs from liquid or solid samples before injection into the GC system, enhancing sensitivity for trace-level analysis. nih.govresearchgate.net

Table 1: Typical GC-MS Parameters for VOC Analysis

Parameter Typical Setting Purpose
GC Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, HP-5ms) Provides good separation for a wide range of volatile compounds.
Carrier Gas Helium Inert gas that carries the sample through the column.
Oven Program Initial temp 40°C (hold 2 min), ramp to 250°C at 10°C/min Separates compounds based on boiling point.
Injection Mode Split/Splitless Split mode is used for concentrated samples, splitless for trace analysis.
MS Ionization Electron Impact (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns.
MS Scan Range 35-400 m/z Covers the expected mass range for the compound and its fragments.

Other Spectroscopic Techniques for Structural Elucidation

Beyond chromatographic methods, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the de novo structural elucidation of molecules like Pent-2-ynal, 4,4-dimethyl-.

Elucidation of Alkynyl and Aldehyde Signatures

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups present in Pent-2-ynal, 4,4-dimethyl-. The spectrum would be expected to show two highly characteristic absorption bands:

A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde, typically appearing in the range of 1740-1720 cm⁻¹ for a saturated aldehyde. orgchemboulder.comtutorchase.com Conjugation with the alkyne would shift this to a slightly lower wavenumber, around 1710-1685 cm⁻¹. libretexts.org

A weak to medium, sharp peak for the carbon-carbon triple bond (C≡C) stretch, which for an internal alkyne appears in the region of 2260-2190 cm⁻¹.

A distinctive pair of weak to medium peaks for the aldehyde C-H stretch, typically found around 2850 cm⁻¹ and 2750 cm⁻¹. orgchemboulder.comresearchgate.net The presence of the peak near 2750 cm⁻¹ is a strong indicator of an aldehyde functional group. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The most diagnostic signal would be the aldehyde proton (-CHO), which is highly deshielded and appears far downfield in a region where few other signals occur, typically between 9.0 and 10.0 ppm. oregonstate.edulibretexts.orgmnstate.eduresearchgate.net The nine equivalent protons of the tert-butyl group [(CH₃)₃C-] would appear as a sharp singlet further upfield.

¹³C NMR: The carbon spectrum provides complementary information. The aldehyde carbonyl carbon is very deshielded and would produce a signal in the 190-200 ppm range. bhu.ac.inlibretexts.org The two sp-hybridized carbons of the alkyne would appear in the 70-110 ppm region. oregonstate.eduyoutube.com The quaternary carbon and the methyl carbons of the tert-butyl group would also give distinct signals. bhu.ac.inhw.ac.ukyoutube.com

Table 3: Predicted Spectroscopic Signatures for Pent-2-ynal, 4,4-dimethyl-

Technique Functional Group Expected Signature / Chemical Shift
IR Spectroscopy Aldehyde C=O ~1710-1685 cm⁻¹ (strong, sharp) libretexts.org
Alkyne C≡C ~2260-2190 cm⁻¹ (weak to medium)
Aldehyde C-H ~2850 cm⁻¹ and ~2750 cm⁻¹ (weak doublet) researchgate.net
¹H NMR Aldehyde H (-CHO) δ 9.0 - 10.0 ppm (singlet) oregonstate.eduresearchgate.net
tert-Butyl H (-(CH₃)₃) Upfield singlet (9H integration)
¹³C NMR Aldehyde C (C=O) δ 190 - 200 ppm bhu.ac.indocbrown.info
Alkyne C (C≡C) δ 70 - 110 ppm youtube.comwisc.edu

Confirmation of Stereochemical Configuration

Stereochemistry concerns the three-dimensional arrangement of atoms in a molecule. The structure of Pent-2-ynal, 4,4-dimethyl-, with the chemical formula C₇H₁₀O, is inherently achiral. nih.gov It does not possess any chiral centers (a carbon atom bonded to four different groups), nor does it exhibit geometric isomerism (cis/trans) as the carbon-carbon triple bond imposes a linear geometry on that portion of the molecule.

Therefore, there are no stereoisomers such as enantiomers or diastereomers for this compound. Consequently, analytical techniques used for stereochemical confirmation, such as chiral chromatography or polarimetry, are not applicable to the molecule itself. These methods would, however, become relevant if Pent-2-ynal, 4,4-dimethyl- were used as a starting material to synthesize a new chiral molecule. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand Interaction Studies for Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in understanding the potential interactions of small molecules like Pent-2-ynal, 4,4-dimethyl- with biological macromolecules.

Protein-Ligand Networking Approaches for Molecular Interactions

Currently, detailed studies employing protein-ligand networking approaches to map the comprehensive molecular interaction networks of Pent-2-ynal, 4,4-dimethyl- with specific protein targets are not extensively available in the public domain. Such approaches would typically involve the analysis of multiple docking poses and the characterization of all potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds to create a detailed interaction map.

Analysis of Binding Affinities and Spatial Arrangement

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules. These methods provide valuable data on molecular properties and reactivity.

Electronic Structure Analysis of Pent-2-ynal, 4,4-dimethyl-

The electronic structure of a molecule dictates its chemical behavior. An important parameter in understanding the electronic structure is the ionization energy, which is the energy required to remove an electron from a molecule. The vertical ionization energy of Pent-2-ynal, 4,4-dimethyl- has been determined experimentally using photoelectron spectroscopy to be 10.03 eV. This value provides a measure of the energy of the highest occupied molecular orbital (HOMO) and is a key descriptor of the molecule's susceptibility to oxidation.

The PubChem database provides computed properties for Pent-2-ynal, 4,4-dimethyl-, which are derived from computational models. These are summarized in the table below.

PropertyValue
Molecular Weight110.15 g/mol
Exact Mass110.073164938 Da
XLogP3-AA1.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Topological Polar Surface Area17.1 Ų
Heavy Atom Count8
Formal Charge0
Complexity137

These computed descriptors offer a basic overview of the molecule's electronic and topological characteristics.

Conformational Analysis and Stability

A detailed computational study on the conformational analysis and relative stabilities of different conformers of Pent-2-ynal, 4,4-dimethyl- is not currently available in the reviewed literature. Such an analysis would typically involve scanning the potential energy surface by rotating the single bonds to identify stable conformers and the energy barriers between them. The presence of the bulky tert-butyl group is expected to significantly influence the conformational preferences of the molecule.

Reaction Mechanism Elucidation Through Computational Modeling

The use of computational modeling to elucidate the detailed mechanisms of chemical reactions involving Pent-2-ynal, 4,4-dimethyl- has not been specifically reported in the available scientific literature. Computational studies in this area would be valuable for understanding the pathways of reactions such as nucleophilic additions to the aldehyde or cycloaddition reactions involving the alkyne moiety, providing insights into transition state geometries and reaction kinetics.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry, enabling the elucidation of reaction pathways and the origins of chemical selectivity. For 4,4-dimethylpent-2-ynal, theoretical calculations are used to model the high-energy transition state structures that govern the kinetics of its reactions.

One area of investigation involves cycloaddition reactions. Computational methods such as DFT with basis sets like B3LYP/6-31G* are employed to model the transition states and predict the regioselectivity of these transformations . The significant steric hindrance imposed by the tert-butyl group at the C-4 position is a key factor that influences the geometry and energy of the transition state, often slowing the reaction rate compared to less hindered analogs .

A pertinent example of transition state analysis can be seen in studies of related compounds, such as the Ritter-type iodo(III)amidation of unactivated alkynes. In a computational study on the addition of acetonitrile (MeCN) to 4,4-dimethylpent-2-yne, a structurally similar alkyne, DFT calculations were used to map out the regioisomeric transition states researchgate.net. These calculations reveal the precise bond-forming and bond-breaking distances at the peak of the reaction energy profile. Although the reaction involves an yne instead of an ynal, the principles of analyzing the transition state geometry are directly applicable. The analysis helps in understanding why one regioisomer is formed preferentially over another.

Below is a representative data table illustrating the kind of information derived from such a transition state analysis, based on the study of the addition of MeCN to the related 4,4-dimethylpent-2-yne activated by a cationic species researchgate.net.

Table 1: Calculated Transition State Bond Distances (Å) for a Ritter-Type Reaction of a Related Alkyne researchgate.net
Transition StateInteracting AtomsCalculated Bond Distance (Å)
Regioisomer A (TS-A)N···C22.15
Regioisomer A (TS-A)I···C32.45
Regioisomer B (TS-B)N···C32.18
Regioisomer B (TS-B)I···C22.42

Note: Data is illustrative of the methodology and derived from a study on the closely related compound 4,4-dimethylpent-2-yne.

These computational models are critical for rationalizing experimental outcomes and for designing new synthetic routes with controlled selectivity.

Prediction of Reactivity and Selectivity Profiles

Theoretical investigations are instrumental in predicting the reactivity and selectivity of 4,4-dimethylpent-2-ynal. The molecule possesses multiple reactive sites, including the electrophilic carbonyl carbon, the α,β-unsaturated alkyne system, and the aldehydic proton. Computational chemistry helps to forecast which site is most likely to react under specific conditions.

Steric and Electronic Effects: The reactivity of 4,4-dimethylpent-2-ynal is heavily influenced by a combination of steric and electronic factors.

Steric Hindrance: The bulky tert-butyl group at the C-4 position creates significant steric shielding around one side of the alkyne moiety . This hindrance can impede the approach of reagents, thereby influencing both the rate of reaction and the stereochemical outcome.

Electronic Profile: The conjugation of the aldehyde group with the alkyne creates a highly polarized system. The electron-withdrawing nature of the carbonyl group renders the alkyne electron-deficient, making it susceptible to nucleophilic attack, particularly at the β-carbon . The aldehyde carbon itself is a primary electrophilic center.

Reactivity Predictions: Computational models, through analysis of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the most favorable sites for nucleophilic and electrophilic attack. For 4,4-dimethylpent-2-ynal, these calculations can quantify the relative electrophilicity of the carbonyl carbon versus the β-alkynyl carbon, guiding the prediction of regioselectivity in addition reactions . For instance, in nucleophilic additions, a key challenge is determining whether the attack will occur at the carbonyl carbon (1,2-addition) or the β-alkynyl carbon (1,4-conjugate addition). Theoretical models can calculate the activation energies for both pathways, allowing for a prediction of the likely product distribution under kinetic or thermodynamic control .

The following table summarizes the predicted reactivity profiles for different reactive sites within the 4,4-dimethylpent-2-ynal molecule based on general principles elucidated by computational studies.

Table 2: Predicted Reactivity and Selectivity Profiles for 4,4-dimethylpent-2-ynal
Reactive SiteType of ReactivityGoverning FactorsPredicted Outcome
Carbonyl Carbon (C-1)ElectrophilicHigh partial positive charge; accessibleFavored site for nucleophilic attack (e.g., Grignard reagents, hydrides), leading to 1,2-addition products.
Alkynyl β-Carbon (C-3)ElectrophilicConjugation with carbonyl groupSusceptible to conjugate addition by soft nucleophiles (e.g., cuprates), leading to 1,4-addition products.
Alkyne (C-2/C-3)CycloadditionsSteric hindrance from tert-butyl group; electron-deficient natureActs as a dienophile in Diels-Alder reactions. Regioselectivity is influenced by steric hindrance .

By combining transition state analysis with the evaluation of the molecule's intrinsic electronic and steric properties, computational chemistry provides a predictive framework that complements experimental work, accelerating the development of synthetic applications for 4,4-dimethylpent-2-ynal.

Pent 2 Ynal, 4,4 Dimethyl As a Precursor in Complex Chemical Synthesis

Role as an α,β-Unsaturated Aldehyde in Multistep Synthetic Pathways

The dual reactivity of the aldehyde and the carbon-carbon triple bond in Pent-2-ynal, 4,4-dimethyl- makes it a potent building block in multistep synthetic sequences. The electrophilic nature of the aldehyde group renders it susceptible to nucleophilic attack, while the alkyne moiety can readily participate in a variety of addition and cycloaddition reactions. nih.gov This orthogonal reactivity allows for the sequential or sometimes simultaneous formation of multiple chemical bonds, paving the way for the efficient assembly of complex target molecules.

A prominent example of its application is in the industrial synthesis of the antifungal agent Terbinafine (B446). In a key step, Pent-2-ynal, 4,4-dimethyl- serves as a crucial intermediate. The synthesis involves the metalation of 3,3-dimethyl-1-butyne, followed by a reaction with an appropriate electrophile to introduce the aldehyde functionality, yielding the target precursor. This pathway highlights the compound's importance in the pharmaceutical industry.

The bulky tert-butyl group, while posing steric challenges, can also be strategically exploited to influence the regioselectivity and stereoselectivity of subsequent reactions. This steric hindrance can direct incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters.

Strategies for Constructing Diverse Molecular Architectures

The inherent reactivity of Pent-2-ynal, 4,4-dimethyl- provides a platform for the construction of a wide array of molecular frameworks, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products. Alkynyl aldehydes are recognized as privileged starting materials for the synthesis of various N-, O-, and S-containing heterocycles.

For instance, the reaction of α,β-unsaturated aldehydes with arynes has been reported as a novel approach to synthesize 2H-chromenes. nih.gov Although specific examples with Pent-2-ynal, 4,4-dimethyl- are not extensively documented in this context, the general principle suggests its potential in forming such oxygen-containing heterocycles. The reaction is believed to proceed through a formal [2+2] cycloaddition followed by a ring-opening and an intramolecular Diels-Alder reaction. nih.gov

Furthermore, the synthesis of nitrogen-containing heterocycles, such as pyridines and pyrazoles, can be envisioned using Pent-2-ynal, 4,4-dimethyl- as a starting material. The general strategies for pyrazole (B372694) synthesis often involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. While not a direct 1,3-dicarbonyl, the reactivity of the α,β-unsaturated system in Pent-2-ynal, 4,4-dimethyl- could be harnessed to create the necessary precursors for such cyclizations. Similarly, various methods for pyridine (B92270) synthesis involve the condensation of α,β-unsaturated carbonyl compounds with a nitrogen source.

The construction of sulfur-containing heterocycles is another avenue where Pent-2-ynal, 4,4-dimethyl- could be employed. Reactions involving the addition of sulfur nucleophiles to the α,β-unsaturated system can lead to intermediates that can be cyclized to form thiophenes, thiazoles, and other related structures.

Stereoselective Transformations Initiated by Pent-2-ynal, 4,4-dimethyl-

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While specific and detailed research on stereoselective reactions directly involving Pent-2-ynal, 4,4-dimethyl- is limited, the general principles of asymmetric synthesis can be applied to this versatile precursor.

One potential strategy involves the use of chiral auxiliaries . By temporarily attaching a chiral molecule to the aldehyde functionality, it is possible to induce facial selectivity in subsequent reactions, such as nucleophilic additions to the alkyne or the carbonyl group. After the desired stereocenter is established, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.

Organocatalysis represents another powerful tool for achieving stereoselectivity. Chiral amines can react with the aldehyde to form chiral enamines or iminium ions in situ. These transient species can then undergo stereoselective conjugate additions, cycloadditions, or other transformations, with the chirality of the catalyst directing the stereochemical outcome. For example, the organocatalytic Michael addition of nucleophiles to α,β-unsaturated aldehydes is a well-established method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, metal-catalyzed asymmetric reactions could be employed. Chiral metal complexes can coordinate to the alkyne or the carbonyl group, activating them towards nucleophilic attack and controlling the stereochemistry of the addition. For example, the enantioselective addition of organometallic reagents to aldehydes is a fundamental transformation in asymmetric synthesis.

While the steric bulk of the tert-butyl group in Pent-2-ynal, 4,4-dimethyl- might present challenges in designing effective stereoselective methods, it also offers a unique handle for controlling the three-dimensional arrangement of reactants in the transition state, potentially leading to high levels of stereocontrol.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 4,4-dimethylpent-2-ynal, and how do key spectral features correlate with its molecular structure?

  • Methodological Answer : Use a combination of IR spectroscopy (to identify the aldehyde C=O stretch and alkyne C≡C stretch) and mass spectrometry (to confirm molecular weight and fragmentation patterns). For example, NIST data indicates prominent IR peaks at ~1700 cm⁻¹ (C=O) and ~2100 cm⁻¹ (C≡C) . In mass spectrometry, the molecular ion peak at m/z 82.1 (C₅H₆O) and fragments like [M-CHO]⁺ (m/z 53) are critical for structural validation .

Q. How can researchers optimize the synthesis of 4,4-dimethylpent-2-ynal to minimize side reactions involving the aldehyde group?

  • Methodological Answer : Employ low-temperature conditions (<0°C) during alkyne oxidation to prevent aldol condensation or over-oxidation. Use protecting groups (e.g., silyl ethers) for the aldehyde during intermediate steps. Validate purity via GC-MS and monitor reaction progress using thin-layer chromatography (TLC) with UV-active derivatives .

Q. What experimental precautions are necessary to ensure the stability of 4,4-dimethylpent-2-ynal during storage and handling?

  • Methodological Answer : Store the compound under inert gas (argon/nitrogen) at –20°C to prevent oxidation or polymerization. Conduct stability tests via periodic NMR analysis to detect degradation products (e.g., dimerization via alkyne coupling). Use amber glass vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the prediction of 4,4-dimethylpent-2-ynal’s reactivity in [2+2] cycloaddition reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and regioselectivity. Compare orbital interactions (HOMO-LUMO gaps) between the alkyne and dienophiles. Validate predictions experimentally using differential scanning calorimetry (DSC) to monitor exothermicity in reaction mixtures .

Q. What strategies resolve contradictions in reported kinetic data for 4,4-dimethylpent-2-ynal’s nucleophilic addition reactions?

  • Methodological Answer : Conduct systematic kinetic studies under controlled conditions (solvent polarity, temperature, catalyst loading). Use stopped-flow spectroscopy to capture transient intermediates. Cross-reference results with theoretical models (e.g., Marcus theory) to reconcile discrepancies between empirical and computational data .

Q. How does steric hindrance from the 4,4-dimethyl groups influence the compound’s selectivity in catalytic hydrogenation?

  • Methodological Answer : Design comparative experiments using Pt/C vs. Lindlar catalyst under varying H₂ pressures. Analyze product ratios (cis/trans isomers) via GC-MS and NOESY NMR. Correlate steric effects with turnover frequencies (TOF) using Eyring plots to quantify activation entropy .

Theoretical and Methodological Frameworks

  • Linking Research to Theory : Use frontier molecular orbital (FMO) theory to explain reactivity patterns or Hammett substituent constants to quantify electronic effects of the dimethyl groups .
  • Experimental Design : Adopt a pre-test/post-test control group design for kinetic studies to isolate variables (e.g., solvent effects) and ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.